molecular formula C21H30O3 B15386325 (10R,13S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(10R,13S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B15386325
M. Wt: 330.5 g/mol
InChI Key: BFZHCUBIASXHPK-OYZZJKLHSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, a structural motif common in steroids and related bioactive molecules. Its core structure includes a fused tetracyclic hydrocarbon system with a ketone group at position 3. Key substituents include:

  • 17-Acetyl group: Enhances lipophilicity and modulates receptor binding .
  • 11-Hydroxy group: Imparts hydrogen-bonding capacity, influencing solubility and biological activity .
  • 10R,13S-Dimethyl configuration: Stereochemistry critical for spatial orientation and interaction with steroid receptors .

The compound shares structural homology with corticosteroids, estranes, and androstanes but distinguishes itself through its unique substitution pattern and stereochemistry.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(10R,13S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1

InChI Key

BFZHCUBIASXHPK-OYZZJKLHSA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 17 Position 11 Position 10/13 Methyl Stereochemistry Reference
Target Compound Acetyl Hydroxy 10R,13S (10R,13S)
Dexamethasone () Hydroxyacetyl Hydroxy 10S,13S (8S,9R,10S,11S,13S,...)
(8R,9S,13S,14S)-3-Cyanomethoxy-Estrone () None None 13-Methyl (8R,9S,13S,14S)
19-Hydroxyprogesterone () Acetyl None 10,13-Dimethyl (8S,9S,10S,13S,14S,17S)
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl) () 6-Methylheptan-2-yl None 10,13-Dimethyl (8S,9S,10R,13R,14S,17R)

Key Observations :

  • The 17-acetyl group in the target compound contrasts with dexamethasone’s 17-hydroxyacetyl , which is critical for its anti-inflammatory activity via phospholipase-A2 inhibition .
  • Stereochemistry : The (10R,13S) configuration in the target compound differs from dexamethasone’s (10S,13S), likely altering receptor affinity .

Physicochemical Properties

Table 2: Solubility and Molecular Weight Comparison

Compound Name Molecular Weight Solubility (d c*) LogP Reference
Target Compound 312.45† 39.73 5.52
1,3,5-Triphenylbenzene 306.41 20.97 7.92
Chrysene 228.29 26.14 4.22
Dexamethasone 392.46 66.35 1.94‡

†Calculated from Empirical Formula C21H28O2 (). ‡LogP estimated from structural features.

Key Observations :

  • The target compound’s solubility (39.73 d c) exceeds 1,3,5-triphenylbenzene (20.97 d c) due to polar substituents (acetyl, hydroxy) .
  • Lower LogP (5.52) compared to 1,3,5-triphenylbenzene (7.92) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Pharmacological Activity

  • Anti-inflammatory Potential: The 11-hydroxy group aligns with dexamethasone’s mechanism of phospholipase-A2 inhibition but lacks the 9-fluoro substituent, which in dexamethasone enhances glucocorticoid receptor binding .
  • Steroid Receptor Binding : The 17-acetyl group may compete with natural ligands (e.g., progesterone) for binding to nuclear receptors, as seen in 19-hydroxyprogesterone derivatives .

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